
9-cis-Retinol Acetate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis-Retinol Acetate-d5 is a deuterium-labeled derivative of 9-cis-Retinol Acetate. It is a synthetic retinoid, which is a derivative of vitamin A. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of retinoids. The deuterium labeling allows for precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinol Acetate-d5 involves the deuteration of 9-cis-Retinol Acetate The process typically starts with the preparation of 9-cis-Retinol, which is then acetylated to form 9-cis-Retinol AcetateThis can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure the efficient incorporation of deuterium. The production is carried out under stringent conditions to maintain the integrity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-cis-Retinol Acetate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-cis-Retinoic Acid-d5.
Reduction: It can be reduced back to 9-cis-Retinol-d5.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions
Major Products Formed
Oxidation: 9-cis-Retinoic Acid-d5.
Reduction: 9-cis-Retinol-d5.
Substitution: Various substituted retinoid derivatives depending on the reagents used
Scientific Research Applications
9-cis-Retinol Acetate-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion
Retinal Research: It is used to study the visual cycle and the role of retinoids in vision. .
Drug Development: The compound serves as a model for developing new retinoid-based drugs with improved pharmacokinetic profiles
Mechanism of Action
9-cis-Retinol Acetate-d5 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the body. These receptors are nuclear receptors that regulate gene expression. Upon binding, the compound activates these receptors, leading to changes in gene transcription and subsequent biological effects. The pathways involved include the regulation of cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
9-cis-Retinol Acetate: The non-deuterated form of the compound.
9-cis-Retinoic Acid: An oxidized form of 9-cis-Retinol.
All-trans-Retinol: Another isomer of retinol with different biological activity
Uniqueness
The uniqueness of 9-cis-Retinol Acetate-d5 lies in its deuterium labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic studies and drug development. Additionally, its specific binding to RARs and RXRs distinguishes it from other retinoids, providing unique insights into retinoid biology .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i3D3,11D2 |
InChI Key |
QGNJRVVDBSJHIZ-DCNQKGDESA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)C)/C)\C)(C)C)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


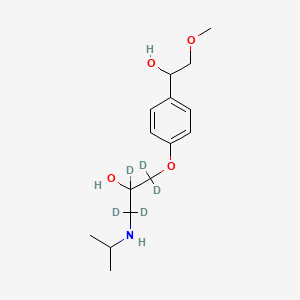
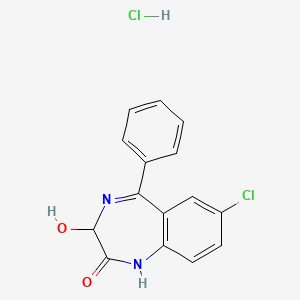
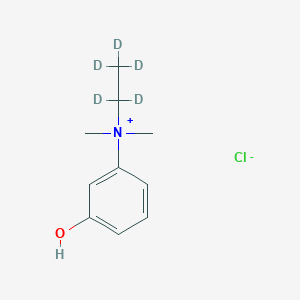




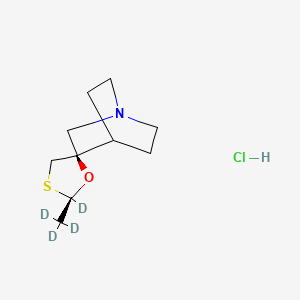

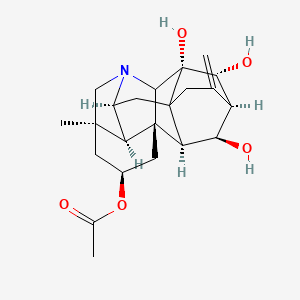
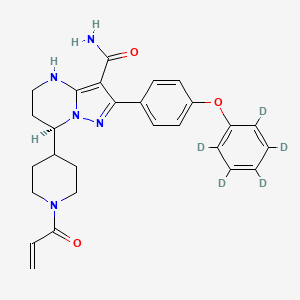

![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

